

Synthesis of 1-tert-Butylpiperidin-4-amine via Reductive Amination of 4-Aminopiperidine

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Compound of Interest

Compound Name: 1-tert-Butylpiperidin-4-amine

Cat. No.: B060871

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **1-tert-Butylpiperidin-4-amine** from 4-aminopiperidine. The described method utilizes a one-pot reductive amination reaction with acetone, employing sodium triacetoxyborohydride (STAB) as the reducing agent. This approach is efficient and avoids the challenges associated with direct N-alkylation of sterically hindered amines. The protocol includes reaction setup, execution, work-up, and purification procedures. Additionally, a comprehensive table of physical and chemical properties for the starting material and the product is provided for easy reference.

Introduction

1-tert-Butylpiperidin-4-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents. The tert-butyl group on the piperidine nitrogen can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The synthesis of this compound via direct N-alkylation of 4-aminopiperidine is challenging due to the steric hindrance of the tert-butyl group. Reductive amination offers a robust and high-yielding alternative. This process involves the in-situ formation of an imine intermediate from the reaction of 4-aminopiperidine and

acetone, which is then selectively reduced to the corresponding secondary amine by a mild reducing agent like sodium triacetoxyborohydride.

Reaction Scheme

Data Presentation

Property	4-Aminopiperidine (Starting Material)	1-tert-Butylpiperidin-4-amine (Product)
Molecular Formula	C ₅ H ₁₂ N ₂	C ₉ H ₂₀ N ₂
Molecular Weight	100.16 g/mol	156.27 g/mol
CAS Number	13531-52-7	160357-95-9
Appearance	Colorless to yellow liquid	Colorless to pale yellow liquid
Boiling Point	178-180 °C	Not explicitly available
Melting Point	Not applicable	Not applicable
Purity (Typical)	≥98%	≥97%

Experimental Protocol

Materials and Reagents:

- 4-Aminopiperidine (1.0 eq)
- Acetone (3.0 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Acetic acid, glacial (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM).
- **Addition of Reagents:** To the stirred solution, add acetone (3.0 eq) followed by a catalytic amount of glacial acetic acid.
- **Imine Formation:** Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product.

- Purification: The crude **1-tert-Butylpiperidin-4-amine** can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

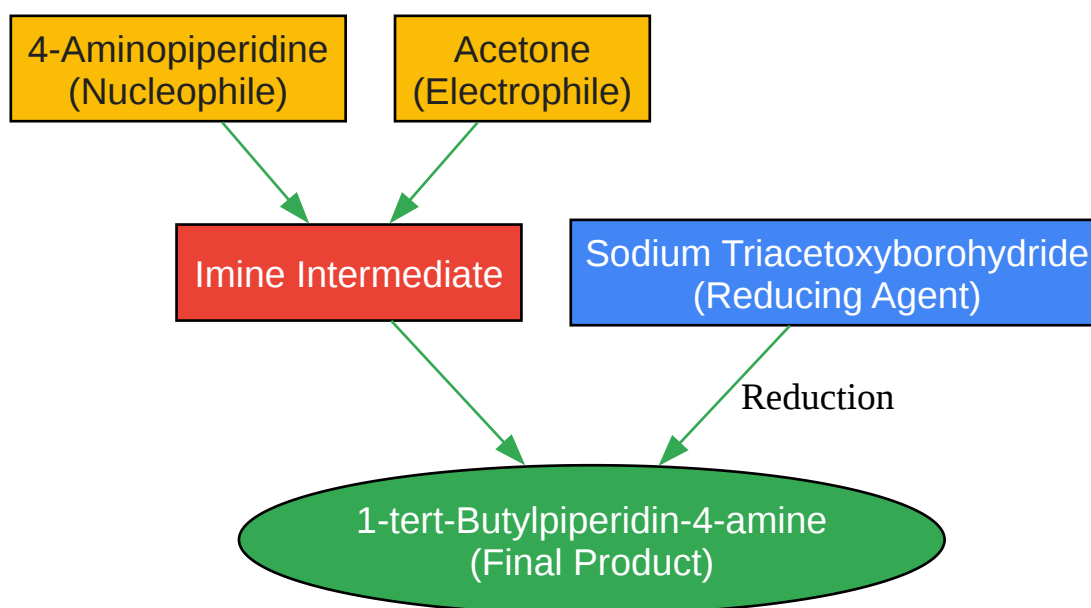
Experimental Workflow



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Caption: Synthetic workflow for **1-tert-Butylpiperidin-4-amine**.

Logical Relationship of Reductive Amination



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Caption: Key components in the reductive amination process.

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